Efavirenz Benzoylaminoalcohol Impurity is a significant chemical compound associated with the pharmaceutical drug Efavirenz, which is primarily used in the treatment of human immunodeficiency virus (HIV) infections. The compound is characterized by its complex molecular structure and specific chemical properties, which play a role in its classification and applications within the pharmaceutical industry.
Efavirenz Benzoylaminoalcohol Impurity is derived from the synthesis and degradation processes of Efavirenz. Its chemical identity is established through various analytical methods, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy. The compound has a Chemical Abstracts Service number of 1189491-03-9 and is commercially available from suppliers like AquigenBio and SynThink Chemicals .
This compound falls under the category of pharmaceutical impurities, specifically related to non-nucleoside reverse transcriptase inhibitors. Its classification is crucial for regulatory compliance in drug manufacturing, as impurities can affect the safety and efficacy of pharmaceutical products.
The synthesis of Efavirenz Benzoylaminoalcohol Impurity typically involves several steps that include cyclization and purification processes. A notable method includes the cyclization of an optically pure amino alcohol using carbonyl delivering agents such as carbonyldiimidazole or diphenylcarbonate. This process yields high purity levels of Efavirenz, which inherently contains the impurity in question .
The molecular formula for Efavirenz Benzoylaminoalcohol Impurity is , with a molecular weight of approximately 423.8 g/mol. The structure features a complex arrangement including a chloro group, trifluoromethyl group, and methoxybenzamide moiety .
Efavirenz Benzoylaminoalcohol Impurity can participate in various chemical reactions typical for amides and alcohols:
The specific reaction conditions (temperature, pH, solvent) significantly influence the yield and purity of the resultant products during these transformations .
Efavirenz acts as a non-nucleoside reverse transcriptase inhibitor by binding to the reverse transcriptase enzyme of HIV. This binding prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication.
Relevant data regarding these properties are essential for handling and storage guidelines in pharmaceutical applications .
Efavirenz Benzoylaminoalcohol Impurity serves primarily as a marker for quality control during the manufacturing of Efavirenz. Its presence must be monitored to ensure compliance with regulatory standards for pharmaceutical products.
This impurity highlights the importance of rigorous testing and analysis within pharmaceutical development processes to ensure patient safety and therapeutic efficacy .
Efavirenz is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that allosterically inhibits HIV-1 reverse transcriptase by binding to a hydrophobic pocket distinct from the enzyme's active site [2] [4]. This binding induces conformational changes that disrupt the catalytic function, preventing viral RNA transcription into DNA—a critical step in HIV replication [8]. The benzoxazinone core of efavirenz is essential for this mechanism, while the cyclopropylethynyl group contributes to binding specificity against HIV-1 (excluding HIV-2) [4] [8].
The Benzoylaminoalcohol Impurity originates from synthetic intermediates in efavirenz production. It is structurally characterized as an open-chain precursor to the cyclic benzoxazinone scaffold of efavirenz [10]. Unlike the parent drug, this impurity lacks the critical closed-ring structure required for NNRTI binding, rendering it pharmacologically inactive against HIV reverse transcriptase [5] [10]. Its formation occurs during the final cyclization step of efavirenz synthesis, where incomplete ring closure or hydrolytic degradation yields this amino alcohol derivative [10].
Synthetic Pathways and Impurity FormationTable 2: Key Synthesis Intermediates and Impurity Generation Points
Synthesis Stage | Compound | Role in Impurity Formation |
---|---|---|
Intermediate 1 | p-Chloroaniline derivative | Amino-protected precursor for benzamide formation |
Intermediate 2 | Trifluoroacetate adduct | Source of trifluoromethyl group |
Cyclization precursor | Amino alcohol derivative | Direct precursor to Benzoylaminoalcohol Impurity |
Final step | Efavirenz (closed benzoxazinone) | Incomplete cyclization yields open-chain impurity [10] |
Process-related impurities like Benzoylaminoalcohol pose multifaceted challenges in antiretroviral drug development:
Quality Impact: As a chemical indicator, this impurity reveals inefficiencies in the final cyclization step of efavirenz synthesis. Concentrations >0.15% can trigger crystallization issues, altering the drug's dissolution profile and bioavailability [3] [6]. Its hydroxyl group increases polarity relative to efavirenz, potentially accelerating API degradation under thermal stress [5].
Analytical Challenges: Structural similarity to efavirenz complicates chromatographic separation. Conventional HPLC methods show co-elution due to shared hydrophobic domains, necessitating chiral stationary phases or mass spectrometry (MS) detection for resolution. The impurity's low volatility further limits gas chromatographic approaches [6] [10]. Regulatory guidelines mandate control at ≤0.2% under ICH Q3A/B thresholds, requiring detection sensitivities of 1–10 ppm [6].
Toxicological Considerations: While not classified as genotoxic, the impurity's benzamide scaffold shares structural alerts with mitochondrial toxicants. In vitro assays indicate potential for cytochrome P450 2B6 inhibition, which may indirectly affect efavirenz metabolism in co-exposure scenarios [6] [10].
Detection Methodologies and Limits
Global regulatory agencies enforce stringent controls for antiretroviral impurities:
Pharmacopeial Standards: USP monographs specify (S)-Benzoylaminoalcohol as a "Related Compound B" requiring identification and quantification. Testing employs chiral LC methods with reference standards traceable to pharmacopeial materials [3] [5]. The European Pharmacopoeia (EP) mandates ≤0.2% for unspecified impurities and ≤0.1% for known impurities in efavirenz APIs [1].
Genotoxic Controls: ICH M7 guidelines classify impurities into five risk tiers. Though Benzoylaminoalcohol lacks mutagenic alerts, its synthesis involves intermediates requiring strict control (e.g., sulfonate esters with TTC limits of 1.5 μg/day) [6]. Manufacturers must provide Ames test data and structure-based toxicity assessments for all impurities >0.10% [6].
Documentation Requirements: Drug Master Files (DMFs) must include:
Regulatory Bodies and Testing RequirementsTable 3: Global Regulatory Specifications for Efavirenz Impurities
Regulatory Body | Guideline | Benzoylaminoalcohol Limit | Required Testing |
---|---|---|---|
US FDA | ICH Q3A(R2) | ≤0.15% | Chiral HPLC with MS confirmation |
European Medicines Agency | EP 10.0 | ≤0.10% (individual) | UPLC-PDA with qualified reference standards |
WHO | Prequalification | ≤0.20% (total impurities) | Method validation per ICH Q2(R1) |
CDSCO (India) | Schedule M | ≤0.15% | COA from qualified impurities supplier [1] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4